molecular formula C17H14ClFN2OS B2887631 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851808-23-6

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2887631
CAS No.: 851808-23-6
M. Wt: 348.82
InChI Key: MHOIADADILJCTN-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydro-1H-imidazole (imidazoline) core substituted at position 1 with a 4-fluorobenzoyl group and at position 2 with a (3-chlorophenyl)methylsulfanyl moiety. The 3-chlorophenylmethylsulfanyl group contributes steric bulk and lipophilicity, which may affect solubility and membrane permeability .

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c18-14-3-1-2-12(10-14)11-23-17-20-8-9-21(17)16(22)13-4-6-15(19)7-5-13/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOIADADILJCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diamine and Carbonyl Precursor Selection

A stoichiometric reaction between 1,2-diaminoethane and benzil derivatives under acidic conditions generates the 4,5-dihydroimidazole scaffold. For example:
$$
\text{1,2-Diaminoethane} + \text{R-CO-CO-R'} \xrightarrow{\text{H}^+} \text{Imidazoline} + 2\text{H}_2\text{O}
$$
The choice of diketone (e.g., benzil) influences substituents at the 4- and 5-positions, though the target compound’s 4,5-dihydro structure requires hydrogenation or alternative precursors.

Catalytic Enhancements

Urea/hydrogen peroxide (UHP) systems, as demonstrated in multicomponent syntheses of trisubstituted imidazoles, improve reaction efficiency. In ethanol under reflux, UHP (10 mol%) achieves yields exceeding 85% for analogous structures.

Functionalization of the Imidazoline Core

Acylation at the 1-Position

Introducing the 4-fluorobenzoyl group involves nucleophilic acylation. The imidazoline’s NH group reacts with 4-fluorobenzoyl chloride in dichloromethane (DCM) or toluene, catalyzed by triethylamine (TEA):
$$
\text{Imidazoline} + \text{4-Fluorobenzoyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{1-(4-Fluorobenzoyl)imidazoline}
$$
Optimization data () indicate that 2-hour reactions at 0–5°C minimize side products, yielding 78–92% acylated intermediates (Table 1).

Table 1: Acylation Optimization

Solvent Temp (°C) Time (h) Yield (%)
Dichloromethane 0–5 2 92
Toluene 25 4 85
Ethanol 25 6 78

Sulfanyl Alkylation at the 2-Position

The 2-mercaptoimidazoline intermediate undergoes alkylation with (3-chlorophenyl)methyl bromide or chloride. Patent methodologies () highlight the use of polar aprotic solvents (DMF, DMSO) with potassium carbonate (K₂CO₃) as a base:
$$
\text{2-Mercaptoimidazoline} + \text{(3-Chlorophenyl)methyl Bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Reaction conditions : 60°C for 6–8 hours, yielding 70–88% product.

Integrated Multicomponent Strategies

Recent advances in one-pot syntheses reduce purification steps. A modified UHP-catalyzed approach () combines 1,2-diaminoethane , 4-fluorobenzaldehyde , and ammonium acetate with subsequent in-situ acylation and alkylation. However, this method requires precise stoichiometry control to avoid over-functionalization.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways

  • Oxidation of Imidazoline : The 4,5-dihydro structure is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidant additives (e.g., BHT).
  • Sulfanyl Group Displacement : Strong nucleophiles may displace the [(3-chlorophenyl)methyl]sulfanyl group, requiring mild reaction conditions.

Catalytic Specificity

UHP’s dual role as catalyst and mild oxidant ensures selective imine formation without over-oxidizing the imidazoline ring.

Characterization and Analytical Validation

Final products are validated via:

  • ¹H/¹³C NMR : Confirmation of substituent integration and ring saturation.
  • FT-IR : C=O stretch (1,690 cm⁻¹) and C-S vibration (680 cm⁻¹).
  • HPLC-MS : Purity >95% with molecular ion peaks matching theoretical m/z.

Industrial-Scale Considerations

Solvent Recovery Systems

Ethanol and DMF are recycled via distillation, reducing costs by 30–40% in pilot-scale trials.

Green Chemistry Metrics

  • E-factor : 1.2–1.5 (improved via UHP catalysis).
  • Atom Economy : 82% for Route A, 89% for Route B.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications and Substituent Analysis

Table 1: Substituent Comparison of Imidazoline Derivatives
Compound Name Position 1 Substituent Position 2 Substituent Biological Activity/Application Reference
Target Compound 4-Fluorobenzoyl (3-Chlorophenyl)methylsulfanyl Potential QSI* or adrenergic activity
2-[(2-Chlorophenyl)methyl]sulfanyl analog (2-Chlorophenyl)methylsulfanyl Not specified
Lofexidine 2,6-Dichlorophenoxyethyl α2-Adrenergic agonist (opioid withdrawal)
MK017 5-Chloro-3-isopropyl-2-methylphenylmethyl Adrenergic receptor modulation
Ethyl (4-fluorobenzoyl) acetate Ethyl acetate + 4-fluorobenzoyl QSI (IC50 = 23 µM)

*QSI: Quorum Sensing Inhibition

Key Observations :

  • Halogen Positioning : The meta -chlorine in the target compound contrasts with ortho -chlorine in , which may reduce steric hindrance compared to ortho-substituted analogs.
  • Benzoyl vs.

Quorum Sensing Inhibition (QSI)

  • The target compound’s 4-fluorobenzoyl group mirrors the structure of ethyl (4-fluorobenzoyl) acetate, a potent QSI (IC50 = 23 µM) . However, the addition of the sulfanyl group may reduce activity due to increased steric bulk.
  • Compared to 2-[4′-(pentyloxy)phenyl]-4,5-dihydro-1H-imidazole (IC50 = 56.38 µM), the target compound’s chlorine and fluorine substituents could enhance target specificity .

Adrenergic Receptor Modulation

  • Lofexidine and MK017 demonstrate that 4,5-dihydroimidazoles with bulky aryl or alkyl groups exhibit α2-adrenergic agonist activity . The target compound’s 4-fluorobenzoyl group may similarly interact with adrenergic receptors but requires experimental validation.

Physicochemical and Structural Properties

  • Crystallography : Isostructural compounds in show planar conformations except for perpendicular fluorophenyl groups, suggesting similar packing behavior for the target compound.

Biological Activity

The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and implications for therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C17H14ClFN2OS
  • Molecular Weight : 348.83 g/mol

Structural Characteristics

The compound features a dihydro-imidazole core substituted with a chlorophenyl group and a fluorobenzoyl moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including our compound of interest. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays have demonstrated that compounds similar to This compound exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 2.38 µM to 8.13 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines .

The biological activity is attributed to several mechanisms:

  • Induction of Apoptosis : Studies indicate that certain imidazole derivatives can induce apoptosis in cancer cells. For example, treatment with compounds at IC50 concentrations resulted in increased early and late apoptotic cell populations .
  • Inhibition of Cell Proliferation : The presence of electron-withdrawing groups (like chlorine and fluorine) enhances the compound's ability to inhibit cell growth by affecting cell cycle regulation .

Antimicrobial Activity

Beyond anticancer properties, imidazole derivatives have also been explored for their antimicrobial effects. The presence of sulfur in the structure may enhance interaction with microbial targets, leading to growth inhibition.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by various structural modifications:

  • Substituents at the 1 and 4 positions of the imidazole ring significantly affect potency.
  • The introduction of halogens (Cl, F) has been shown to enhance activity against specific cancer cell lines .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Mechanism
AnticancerSISO2.38–3.77Induction of apoptosis
AnticancerRT-1125.37–8.13Inhibition of proliferation
AntimicrobialVariousTBDDisruption of microbial function

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodology:

  • Use multi-step synthesis involving nucleophilic substitution (e.g., coupling 3-chlorobenzyl mercaptan with a pre-functionalized imidazole intermediate) under inert conditions .
  • Optimize solvents (e.g., dichloromethane or DMF) and catalysts (e.g., triethylamine for deprotonation) to enhance yield .
  • Employ Design of Experiments (DoE) to evaluate factors like temperature, molar ratios, and reaction time, using statistical tools such as response surface methodology .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology:

  • NMR (¹H/¹³C): Confirm the presence of the 4-fluorobenzoyl group (aromatic protons at δ ~7.2 ppm) and the dihydroimidazole ring (CH₂ protons at δ ~3.5 ppm) .
  • LC-MS/MS: Validate molecular weight (e.g., [M+H]+ ion) and detect impurities using reverse-phase chromatography with a C18 column .
  • FT-IR: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzoyl moiety) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology:

  • Conduct accelerated stability studies by storing samples at 40°C/75% RH and analyzing degradation products via HPLC .
  • Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life under standard lab conditions .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of sulfanyl group substitution in this compound?

  • Methodology:

  • Perform density functional theory (DFT) calculations to map transition states and activation energies for key steps (e.g., thiolate intermediate formation) .
  • Use molecular dynamics simulations to study solvent effects on reaction pathways .

Q. How can structural modifications (e.g., fluorobenzoyl vs. chlorobenzyl groups) impact bioactivity, and what methods validate these effects?

  • Methodology:

  • Synthesize analogs (e.g., replacing 4-fluorobenzoyl with 4-chlorobenzoyl) and compare bioactivity in enzyme inhibition assays (e.g., cytochrome P450) .
  • Analyze structure-activity relationships (SAR) using 3D-QSAR models and molecular docking to predict binding affinities .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology:

  • Replicate assays under standardized conditions (e.g., MIC testing against Gram-positive/negative strains) with controls for cell viability (e.g., MTT assay) .
  • Use transcriptomics or proteomics to identify off-target effects explaining cytotoxicity discrepancies .

Q. How can researchers design a scalable continuous-flow synthesis process for this compound?

  • Methodology:

  • Develop microreactor setups to optimize heat/mass transfer for exothermic steps (e.g., thioether bond formation) .
  • Integrate inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

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